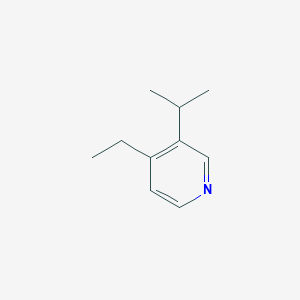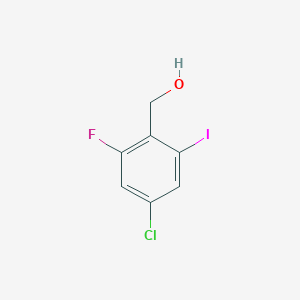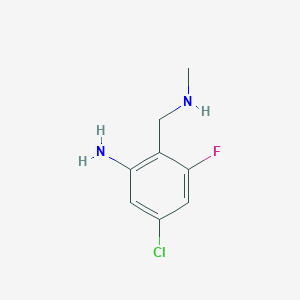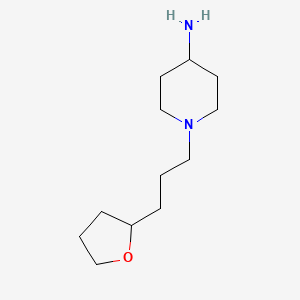
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine is a compound that features a piperidine ring substituted with a tetrahydrofuran moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key building blocks in drug design . The tetrahydrofuran ring adds to the compound’s versatility, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine typically involves multi-step organic reactions. One common route includes the alkylation of piperidine with a tetrahydrofuran-containing alkyl halide under basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydride, and acids like hydrochloric acid . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The tetrahydrofuran moiety may enhance the compound’s binding affinity and specificity, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar compounds to 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine include other piperidine derivatives and tetrahydrofuran-containing molecules. For example:
Piperidine derivatives: Compounds like 4-aminopiperidine and 1-benzylpiperidine share the piperidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Tetrahydrofuran-containing molecules: Compounds such as tetrahydrofuran-2-carboxylic acid and 2-(tetrahydrofuran-2-yl)ethanol feature the tetrahydrofuran ring but differ in their functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-[3-(oxolan-2-yl)propyl]piperidin-4-amine |
InChI |
InChI=1S/C12H24N2O/c13-11-5-8-14(9-6-11)7-1-3-12-4-2-10-15-12/h11-12H,1-10,13H2 |
InChI Key |
FJUHWIFEDPQCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
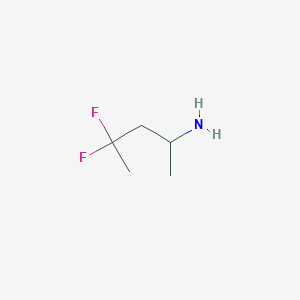
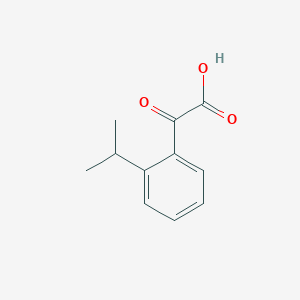
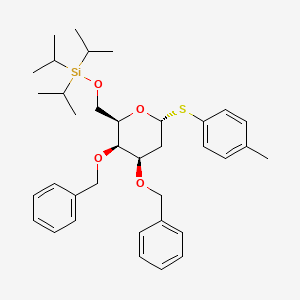
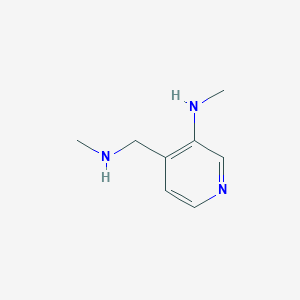

![5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
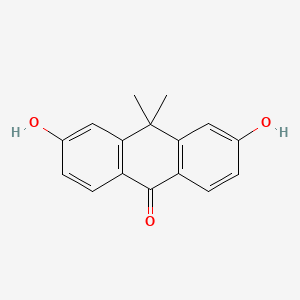
![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)
